![molecular formula C13H16N4O4S B2410876 2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid CAS No. 906219-48-5](/img/structure/B2410876.png)

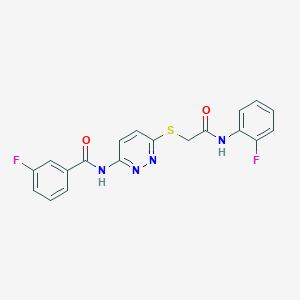

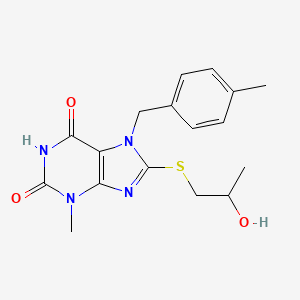

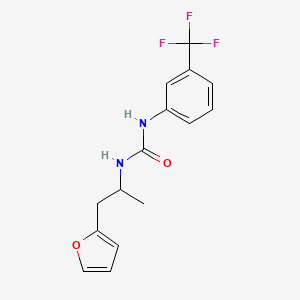

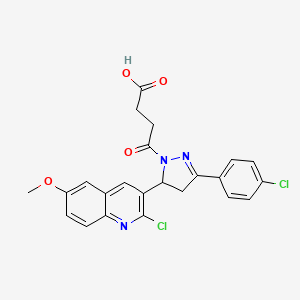

2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid” is a chemical compound that has been mentioned in the context of being a potential inhibitor against PARP-1 . PARP-1 inhibitors are used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Synthesis Analysis

The synthesis of this compound or its analogues involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .科学的研究の応用

Synthesis and Immunobiological Activity

Pyrimidine derivatives have been synthesized and tested for their immunostimulatory and immunomodulatory potency. For example, 2-amino-3-(purin-9-yl)propanoic acids substituted at the purine base moiety showed significant enhancement in the secretion of chemokines RANTES and MIP-1alpha, indicating potential applications in immunological research and therapy (Doláková et al., 2005).

Mechanisms of Electrophilic Substitution

Understanding the kinetics and mechanisms of electrophilic substitution in heteroaromatic compounds, including pyrimidinones, is crucial for designing more efficient synthesis pathways for research and therapeutic purposes (Johnson et al., 1968).

Fluorescence Binding Studies

The synthesis of p-hydroxycinnamic acid derivatives and investigation of their fluorescence binding with bovine serum albumin (BSA) offer insights into the interactions of pyrimidine derivatives with proteins. This research is relevant for drug design and understanding the pharmacokinetics of pyrimidine-based therapeutics (Meng et al., 2012).

Antioxidant and Pharmacological Activities

Pyrimidine derivatives exhibit a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory effects. The synthesis of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes and their evaluation for antioxidant properties highlight the potential of pyrimidine derivatives in medicinal chemistry and therapeutic applications (Rani et al., 2012).

Protein Sulfenation as a Redox Sensor

The study of protein sulfenation and its role as a redox sensor emphasizes the importance of pyrimidine derivatives in understanding cellular signaling and oxidative stress mechanisms. This research can lead to novel therapeutic strategies for diseases associated with oxidative stress (Charles et al., 2007).

作用機序

特性

IUPAC Name |

2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S/c1-6(2)9-14-10-8(11(15-9)22-5-7(18)19)12(20)17(4)13(21)16(10)3/h6H,5H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXABAHTVJBPNIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C(=N1)SCC(=O)O)C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)

![N-[(1S)-1-Cyanoethyl]-4-cyclohexylbenzamide](/img/structure/B2410805.png)

![4,4,5,5-Tetramethyl-2-[(Z)-3,3,3-trifluoro-2-phenylprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2410809.png)

![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)